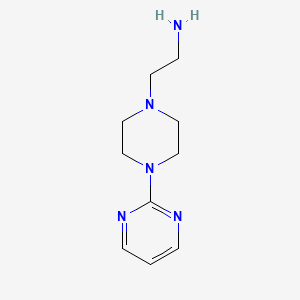

1-Piperazineethanamine, 4-(2-pyrimidinyl)-

Description

Contextualization within Pyrimidinylpiperazine Scaffold Research

The piperazine (B1678402) ring is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This is due to its unique physicochemical properties, such as its basicity, solubility, and conformational characteristics, which can be leveraged to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govconsensus.app When combined with a pyrimidine (B1678525) ring, it forms the pyrimidinylpiperazine core, a structural motif present in many notable drugs. wikipedia.org

The pyrimidinylpiperazine scaffold is a key component in the development of drugs targeting the central nervous system (CNS). researchgate.net Its structure allows for versatile chemical modifications at the N1 and N4 positions of the piperazine ring, enabling medicinal chemists to fine-tune the molecule's interaction with various biological targets. Research has shown that derivatives built on this scaffold exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. acs.orgbohrium.comgoogle.com The inclusion of the pyrimidine moiety often contributes to the molecule's ability to interact with specific receptors in the brain.

Strategic Importance as a Chemical Intermediate in Drug Discovery

1-Piperazineethanamine, 4-(2-pyrimidinyl)- serves as a strategic chemical intermediate in the synthesis of more complex molecules. Its structure contains a primary amine group at the end of the ethanamine side chain, which acts as a versatile chemical handle for further reactions. This allows for the covalent attachment of other molecular fragments, a common strategy in drug discovery known as fragment-based drug design or linker chemistry.

The parent compound, 1-(2-pyrimidinyl)piperazine, is a well-documented key intermediate in the synthesis of several commercial drugs. researchgate.netchemicalbook.com For instance, it is a crucial building block for the anxiolytic drug buspirone (B1668070). researchgate.net By functionalizing this parent structure with an ethanamine side chain, 1-Piperazineethanamine, 4-(2-pyrimidinyl)- is created, offering a reactive site for constructing new chemical entities. This makes it a valuable precursor for creating libraries of novel compounds to be screened for biological activity.

| Intermediate Compound | Final Drug Product | Therapeutic Class |

|---|---|---|

| 1-(2-Pyrimidinyl)piperazine | Buspirone | Anxiolytic |

| 1-(2-Pyrimidinyl)piperazine | Ipsapirone | Anxiolytic/Antidepressant (Research) |

| 1-(2-Pyrimidinyl)piperazine | Gepirone | Anxiolytic/Antidepressant |

| 1-(2-Pyrimidinyl)piperazine | Tandospirone | Anxiolytic/Antidepressant |

Overview of Key Academic Research Domains Associated with the Compound

While specific research on 1-Piperazineethanamine, 4-(2-pyrimidinyl)- is not extensively published, the academic research associated with its core structure is vast, primarily falling within the domain of neuropharmacology. The closely related metabolite of several drugs, 1-(2-pyrimidinyl)piperazine (1-PP), has been the subject of numerous studies. nih.govcaymanchem.com

Research has established that 1-PP is an antagonist of α2-adrenergic receptors. nih.govcaymanchem.com This activity is believed to contribute to the pharmacological effects of parent drugs like buspirone. caymanchem.com Studies have investigated the effects of 1-PP on various physiological functions, including bladder control, where it has been shown to decrease bladder contractions, likely through its α2-adrenergic antagonism. nih.gov Furthermore, 1-PP has been explored for its anxiolytic-like activity and its ability to modulate synaptic transmission in the hippocampus, an area of the brain crucial for memory and mood regulation. caymanchem.com Beyond pharmacology, related structures have been utilized as chemical tools, for example, as derivatization agents to aid in the analysis of phosphopeptides in proteomics research. caymanchem.com

Historical Perspectives on Related Pyrimidinylpiperazine Derivatives and their Preclinical Exploration

The exploration of pyrimidinylpiperazine derivatives dates back several decades, with a primary focus on developing novel treatments for psychiatric and neurological disorders. Early research in the 1990s identified various analogs as potential atypical antipsychotic agents. acs.org These compounds were designed to interact with dopamine (B1211576) and serotonin (B10506) receptors in the brain, aiming for efficacy with fewer side effects than older antipsychotic medications. google.com

Preclinical studies have been conducted on a wide array of derivatives. For example, ipsapirone, a pyrimidinylpiperazine derivative, was extensively studied for its effects on serotonin 5-HT1A receptors and its potential as a treatment for major depression. bohrium.com Other analogs were investigated for their sedative properties and potential application as anti-ischemic agents. mdpi.com This historical exploration highlights the therapeutic potential embedded in the pyrimidinylpiperazine scaffold. The continuous modification of this core structure, leading to compounds like 1-Piperazineethanamine, 4-(2-pyrimidinyl)-, demonstrates the ongoing effort to develop new chemical entities with improved therapeutic profiles.

| Derivative Class/Example | Therapeutic Area of Investigation | Key Preclinical Finding |

|---|---|---|

| Azaspiro bohrium.commdpi.comdecane-7,9-dione derivatives (e.g., Buspirone) | Anxiolytic | Demonstrated anxiolytic action without pronounced sedative effects. google.com |

| Piperazinebutanol derivatives | Atypical Antipsychotic | Synthesized and characterized as potential atypical antipsychotics. acs.org |

| Ipsapirone | Antidepressant/Anxiolytic | Acts as a 5-HT1A receptor agonist, inducing hypothermic and hormonal responses. bohrium.com |

| Pyrrolo[3,4-c]pyridine derivatives with pyrimidinylpiperazine moiety | Sedative | Significantly inhibited spontaneous locomotor activity in mice. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5/c11-2-5-14-6-8-15(9-7-14)10-12-3-1-4-13-10/h1,3-4H,2,5-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUDVIDIIXEFIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformation Pathways for 1 Piperazineethanamine, 4 2 Pyrimidinyl

Established Synthetic Routes for the Preparation of 1-Piperazineethanamine, 4-(2-pyrimidinyl)-

The synthesis of 1-Piperazineethanamine, 4-(2-pyrimidinyl)- is typically achieved through well-defined, multi-step processes that ensure high purity and yield. These routes often begin with the construction of the key intermediate, 1-(2-pyrimidinyl)piperazine.

Multi-step Synthesis from Precursors

A common and effective pathway to 1-Piperazineethanamine, 4-(2-pyrimidinyl)- involves the initial synthesis of 1-(2-pyrimidinyl)piperazine. This intermediate can be prepared by the nucleophilic substitution reaction between 2-chloropyrimidine (B141910) and anhydrous piperazine (B1678402), often in an alcohol solvent at room temperature.

Once the 1-(2-pyrimidinyl)piperazine core is formed, the 2-aminoethyl side chain is introduced. This can be accomplished through various methods, including the alkylation of the piperazine nitrogen with a suitable two-carbon electrophile that contains a protected primary amine.

An alternative and frequently cited method involves the deprotection of a precursor molecule where the ethylamine (B1201723) side chain is already in place but masked. For instance, N-{2-[4-(2-pyrimidinyl)-1-piperazine]ethyl}phthalimide serves as a stable intermediate. The final step to liberate the primary amine of the target compound is achieved through hydrazinolysis, where the phthalimide (B116566) protecting group is cleaved by reacting with hydrazine (B178648) hydrate (B1144303). This four-step process, starting from 2-chloropyrimidine, involves nitrogen alkylation of piperazine, subsequent alkylation to introduce the protected ethylamine chain, and final deprotection. nih.gov

Specific Reaction Conditions and Reagent Optimization

The efficiency of the synthesis is highly dependent on the reaction conditions and the choice of reagents. In the synthesis of the 1-(2-pyrimidinyl)piperazine intermediate from 2-chloropyrimidine and piperazine, ethanol (B145695) is a commonly used solvent, and the reaction proceeds smoothly at room temperature over several hours. nih.gov

For the final deprotection step via hydrazinolysis of N-{2-[4-(2-pyrimidinyl)-1-piperazine]ethyl}phthalimide, optimization of reagents and conditions is crucial for maximizing the yield. Research has shown that variations in the concentration of hydrazine hydrate, reaction temperature, and duration significantly impact the outcome. For example, using 80% hydrazine hydrate in dehydrated ethanol at 50°C for 30 hours provides a good yield. nih.gov An alternative set of conditions involves using 50% hydrazine hydrate in absolute ethanol at a lower temperature of 40°C, though this requires a longer reaction time of 40 hours. nih.gov

| Step | Reactants | Reagents & Solvents | Temperature | Duration | Yield | Reference |

| Hydrazinolysis | N-{2-[4-(2-pyrimidinyl)-1-piperazine]ethyl}phthalimide | 80% Hydrazine Hydrate, Dehydrated Ethanol | 50°C | 30 h | 76% | nih.gov |

| Hydrazinolysis | N-{2-[4-(2-pyrimidinyl)-1-piperazine]ethyl}phthalimide | 50% Hydrazine Hydrate, Absolute Ethanol | 40°C | 40 h | 71% | nih.gov |

Derivatization Strategies Utilizing the 1-Piperazineethanamine, 4-(2-pyrimidinyl)- Core Structure

The 1-Piperazineethanamine, 4-(2-pyrimidinyl)- molecule possesses a reactive primary amine on the ethyl side chain, which serves as a key handle for various derivatization strategies. These modifications are primarily aimed at creating novel analogues through reactions like amidation, acylation, and alkylation.

Amidation Reactions for Novel Analogues

Amidation of the terminal primary amine is a common and effective strategy for generating new derivatives. This reaction involves treating 1-Piperazineethanamine, 4-(2-pyrimidinyl)- with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a base.

A specific example is the reaction with adamantanecarbonyl chloride. In this synthesis, 1-Piperazineethanamine, 4-(2-pyrimidinyl)- is dissolved in a solvent like dichloromethane (B109758) along with a base, such as pyridine (B92270) or triethylamine. The adamantanecarbonyl chloride is then added, typically at a reduced temperature, to form the corresponding amide, N-{2-[4-(2-pyrimidinyl)-1-piperazine]ethyl}adamantane-1-formide. This reaction proceeds with high efficiency, achieving yields of up to 91%. nih.gov

Alkylation and Acylation Strategies

Beyond the amidation described above, the primary amine of the title compound is amenable to a range of acylation and alkylation reactions.

Acylation: This class of reactions includes amidation with various acylating agents to introduce diverse functional groups. The reaction with adamantanecarbonyl chloride is a prime example of acylation that results in a stable amide derivative. nih.gov The choice of acylating agent can be varied widely to append different aliphatic, aromatic, or heterocyclic moieties, thereby systematically modifying the properties of the parent molecule.

Alkylation: The introduction of alkyl groups onto the terminal nitrogen can be achieved through several synthetic methods. Reductive amination is a powerful strategy for this purpose. This two-step, one-pot procedure typically involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product. nih.gov This strategy allows for the introduction of a wide array of primary and secondary alkyl groups, providing a versatile route to novel N-substituted derivatives.

| Derivatization Type | Reactant | Reagent | Product | Yield | Reference |

| Acylation (Amidation) | 1-Piperazineethanamine, 4-(2-pyrimidinyl)- | Adamantanecarbonyl Chloride, Pyridine, Dichloromethane | N-{2-[4-(2-pyrimidinyl)-1-piperazine]ethyl}adamantane-1-formide | 90% | nih.gov |

| Acylation (Amidation) | 1-Piperazineethanamine, 4-(2-pyrimidinyl)- | Adamantanecarbonyl Chloride, Triethylamine, Dichloromethane | N-{2-[4-(2-pyrimidinyl)-1-piperazine]ethyl}adamantane-1-formide | 91% | nih.gov |

Modifications of the Pyrimidine (B1678525) and Piperazine Moieties

The chemical architecture of 1-Piperazineethanamine, 4-(2-pyrimidinyl)- allows for extensive modifications of both the pyrimidine and piperazine rings. These modifications are crucial for developing analogues and exploring structure-activity relationships in various chemical contexts.

The synthesis of related structures often begins with the construction of a substituted pyrimidine ring, which is then coupled with a piperazine derivative. For instance, thiophene-substituted chalcones can be cyclized with thiourea (B124793) to form pyrimidine-2-thiols. These intermediates can be further reacted to introduce a piperazine moiety. A general scheme involves refluxing 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines with N-methylpiperazine or N-phenylpiperazine to yield the final products. researchgate.net This highlights a common strategy where substitutions on the pyrimidine ring are established early in the synthetic sequence.

Another approach involves the one-pot, three-component Biginelli synthesis to create dihydropyrimidinone derivatives that incorporate a piperazine or morpholine (B109124) moiety. mdpi.com This method allows for the introduction of diversity at multiple points of the pyrimidine core.

Modifications to the piperazine moiety are also frequently explored. A common strategy involves the acylation or alkylation of the secondary amine on the piperazine ring. For example, various N-substituted piperazines can be reacted with a pre-formed pyrimidine structure to introduce diverse functionalities. researchgate.net A specific example is the synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives. This is achieved by reacting 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide with the potassium salt of an appropriate piperazine dithiocarbamate (B8719985) derivative in acetone. nih.gov

The following table summarizes various synthetic modifications reported for pyrimidine-piperazine structures.

| Moiety Modified | Synthetic Strategy | Reactants | Purpose of Modification |

| Pyrimidine Ring | Cyclization of chalcones with thiourea | (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, thiourea | Introduction of thiophene (B33073) and phenyl groups researchgate.netnih.gov |

| Pyrimidine Ring | Biginelli three-component reaction | Enaminones, urea, substituted benzaldehydes | Creation of dihydropyrimidinone core with diverse substituents mdpi.com |

| Piperazine Moiety | Nucleophilic substitution | 4-substituted-2-(methylsulfanyl)-pyrimidines, N-methyl/N-phenylpiperazine | Introduction of methyl or phenyl groups on the piperazine nitrogen researchgate.netnih.gov |

| Piperazine Moiety | Acylation/Substitution | 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide, potassium piperazine dithiocarbamates | Attachment of carbodithioate side chains to the piperazine ring nih.gov |

| Piperazine Moiety | Buchwald-Hartwig amination | Halogenated pyrimidine, substituted piperazine | Palladium-catalyzed coupling to form C-N bond with various piperazines researchgate.net |

Stereoselective Synthesis of Enantiomeric Forms

A key strategy involves the catalytic reductive cyclization of dioximes. This method can produce 2,6-disubstituted piperazines with a notable degree of stereoselectivity. The proposed mechanism involves the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes. The subsequent hydrogenation steps can proceed stereoselectively, with dihydrogen often adding from the less sterically hindered face of an intermediate, leading to a predominance of the cis-isomer. nih.gov This approach demonstrates a viable pathway for controlling stereochemistry in the piperazine ring during its formation.

Another modular synthesis for 2,6-disubstituted piperazines relies on a highly diastereoselective intramolecular hydroamination as the key step. organic-chemistry.org Furthermore, palladium-catalyzed cyclization reactions have been developed for the synthesis of highly substituted piperazines with significant regio- and stereochemical control by coupling a propargyl unit with a diamine component. organic-chemistry.org These advanced methods provide frameworks that could potentially be adapted to generate specific enantiomeric forms of pyrimidinyl-piperazine derivatives.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact and scalability. The synthesis of 1-Piperazineethanamine, 4-(2-pyrimidinyl)- and its analogues can benefit from advanced techniques such as specialized catalysis and flow chemistry, as well as the principles of green chemistry.

Catalytic Methods in Synthesis

Catalysis is fundamental to the efficient synthesis of the heterocyclic cores of 1-Piperazineethanamine, 4-(2-pyrimidinyl)-. Both the piperazine and pyrimidine rings can be constructed using various catalytic processes.

The synthesis of the piperazine ring can be achieved through several catalytic routes, which are broadly classified as intermolecular and intramolecular cyclizations. researchgate.netscispace.com Catalysts for these transformations include:

Nickel and Cobalt Catalysts: Raney Nickel and cobalt-based catalysts on supports like zeolites (H-ZSM-5) are used for processes such as the amination of monoethanolamine (MEA) to yield piperazine. researchgate.net

Palladium on Carbon (Pd/C): This catalyst is employed in the reductive cyclization of dioximes under hydrogen pressure to form the piperazine ring. nih.gov

Zeolites: Modified zeolites, such as HZSM-5 modified with CaCl2, can catalyze the conversion of ethylenediamine (B42938) into piperazine at high temperatures. researchgate.net

For the pyrimidine moiety, catalytic methods are often employed in multicomponent reactions under green conditions. For example, a TiO2-SiO2 catalyst has been used for the solvent-free synthesis of benzopyrano[2,3-d]pyrimidine derivatives. rasayanjournal.co.in Similarly, modified ZnO nanoparticles have served as a highly efficient and recyclable catalyst for the one-pot synthesis of pyrimidine derivatives via a solvent-free ball milling technique. researchgate.net

| Heterocyclic Core | Catalytic Method | Catalyst | Key Reactants |

| Piperazine | Reductive Cyclization | 5%-Pd/C | Dioximes, H2 |

| Piperazine | Intramolecular Cyclization | Raney Ni, Co/H-ZSM-5 | Aminoethylethanolamine, Diethylenetriamine |

| Piperazine | Cyclocondensation | HZSM-5 Zeolite | Ethylenediamine |

| Pyrimidine | Multicomponent Reaction | TiO2-SiO2 | Salicylaldehyde, secondary amines, malononitrile |

| Pyrimidine | Multicomponent Reaction | Modified ZnO NPs | Aldehyde, urea/thiourea, 1,3-dicarbonyl compounds |

Flow Chemistry Applications

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific flow chemistry syntheses for 1-Piperazineethanamine, 4-(2-pyrimidinyl)- are not widely documented, the application of this technology to the synthesis of related N-heterocycles is well-established and provides a clear precedent. mdpi.com

The synthesis of heterocyclic compounds like pyrazoles has been successfully translated to continuous-flow processes. These methods often involve the in-situ generation of reactive intermediates, such as diazoalkanes from amines, which are immediately consumed in a subsequent cycloaddition step. This approach mitigates the hazards associated with accumulating unstable intermediates and can dramatically reduce reaction times from hours to minutes. mdpi.com Such a strategy could be envisioned for the synthesis of the pyrimidine ring, potentially through a flow-based multicomponent condensation. The improved control over reaction parameters like temperature and residence time in a flow reactor could lead to higher yields and purities. mdpi.com

Sustainable Synthesis Considerations

Green chemistry principles aim to reduce the environmental impact of chemical processes. mdpi.com These considerations are increasingly important in the synthesis of complex molecules. Several green approaches are applicable to the synthesis of pyrimidine and piperazine derivatives. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions (MCRs): As seen in the Biginelli synthesis of pyrimidines, MCRs are inherently green as they combine three or more reactants in a single pot, reducing the number of synthetic steps, minimizing waste, and saving time and energy. rasayanjournal.co.in

Solvent-Free and Alternative Solvent Approaches: Many modern syntheses of pyrimidines are performed under solvent-free conditions, often using techniques like ball milling or simple grinding ("grindstone chemistry"). rasayanjournal.co.inresearchgate.net These mechanical methods reduce or eliminate the need for hazardous organic solvents. rasayanjournal.co.in When solvents are necessary, "green solvents" such as ionic liquids, which have low toxicity and are often recyclable, can be employed. rasayanjournal.co.inmdpi.com

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave heating can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. rasayanjournal.co.inmdpi.com Ultrasound has also been utilized as an alternative energy source to promote reactions. researchgate.net

Use of Recyclable Catalysts: The development of heterogeneous catalysts, such as the modified ZnO nanoparticles used in pyrimidine synthesis, is a key aspect of green chemistry. These catalysts can be easily recovered from the reaction mixture by filtration and reused multiple times without significant loss of activity, making the process more cost-effective and sustainable. researchgate.net

By integrating these advanced and sustainable methodologies, the synthesis of 1-Piperazineethanamine, 4-(2-pyrimidinyl)- can be optimized to be more efficient, safer, and environmentally benign.

Structure Activity Relationship Sar and Computational Studies of 1 Piperazineethanamine, 4 2 Pyrimidinyl Derivatives

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic SAR investigations have been crucial in elucidating the structural requirements for the biological activity of 1-piperazineethanamine, 4-(2-pyrimidinyl)- derivatives. These studies typically involve the synthesis of a series of analogues where specific parts of the molecule are systematically modified, and the resulting changes in biological activity are quantified.

Impact of Substituent Modifications on Biological Activity

Modifications to the pyrimidine (B1678525) ring, the piperazine (B1678402) ring, and the terminal amine portion of the scaffold have profound effects on receptor affinity and selectivity. For instance, in a series of arylpiperazine-containing pyrimidine 4-carboxamide derivatives targeting serotonin (B10506) receptors (5-HT2A, 5-HT2C) and the serotonin transporter (SERT), substitutions on these key components were systematically explored. nih.govresearchgate.net

Key findings from SAR studies on derivatives targeting serotonin receptors indicate:

Aryl Group on Piperazine: The nature and substitution pattern of an aryl group attached to the piperazine nitrogen are critical. For example, replacing a simple phenyl ring with a larger, more complex aromatic system like a benzothiazole (B30560) can significantly alter affinity for targets like the 5-HT1A receptor and SERT. mdpi.com

Substituents on the Pyrimidine Ring: Alterations on the pyrimidine ring influence both potency and selectivity. The addition of carboxamide groups, for example, has been shown to yield compounds with good antidepressant activity. nih.govresearchgate.net

Linker Modification: The ethanamine linker between the piperazine and a terminal functional group can be modified. Replacing flexible alkyl chains with more conformationally restricted units, such as an interphenylene spacer, has been used to alter the binding modes at dopamine (B1211576) D2 and D3 receptors. mdpi.com

The following table summarizes representative SAR data for a series of pyrimidine derivatives, illustrating how minor chemical changes can lead to significant differences in biological activity.

| Compound ID | R1 (Substitution on Pyrimidine) | R2 (Substitution on terminal aryl group) | 5-HT1A Affinity (Ki, nM) | SERT Affinity (Ki, nM) | D2 Affinity (Ki, nM) |

| 1a | -H | -H | 150 | >1000 | >1000 |

| 1b | -CONH2 | -H | 85 | 520 | 850 |

| 1c | -CONH2 | 2-OCH3 | 25 | 150 | 400 |

| 1d | -CONH2 | 5-F (on indole) | 5 | 22 | >1000 |

| 1e | -CONH2 | 5-CN (on indole) | 3 | 18 | >1000 |

This table is a representative example compiled from general findings in the cited literature; specific values are illustrative. mdpi.com

Conformational Analysis and Bioactive Conformation Studies

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. nih.gov For arylpiperazine derivatives, including those with the 1-piperazineethanamine, 4-(2-pyrimidinyl)- core, the piperazine ring typically adopts a stable chair conformation. nih.gov The key challenge lies in determining the molecule's "bioactive conformation"—the specific shape it assumes when bound to its receptor. nih.govnih.gov

Researchers employ a combination of experimental techniques and computational methods to study these conformations:

Experimental Methods: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can determine the structure of these molecules in solid and solution states, respectively. nih.govnih.gov

Computational Methods: Molecular modeling techniques, such as conformational searches and solvent simulations, help predict the preferred conformations. Studies have shown that for some arylpiperazine ligands, extended conformations are favored in solvent, while bent geometries may dominate in a vacuum. nih.gov

These analyses reveal that the relative orientation of the pyrimidinyl group and the aryl substituent on the piperazine is crucial for proper binding within the receptor's pocket. The linker chain's flexibility or rigidity also plays a significant role in positioning the key pharmacophoric features for optimal interaction. nih.govmdpi.com

Design of Analogues with Enhanced Preclinical Profiles

The insights gained from SAR and conformational studies are directly applied to the rational design of new analogues with improved properties. The goal is to enhance not only potency and selectivity but also pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion - ADME).

A common strategy involves introducing conformational constraints to reduce the flexibility of the molecule. mdpi.com By locking the molecule into a more bioactive conformation, binding affinity can be improved, and off-target effects can be reduced. For example, replacing a flexible alkyl spacer with a more rigid interphenylene group was a strategy used to design novel N-arylpiperazine derivatives targeting dopamine receptors. mdpi.com Another approach is to modify substituents to block sites of metabolic vulnerability, thereby increasing the compound's stability and duration of action in the body. The versatile structure of piperazine derivatives makes them highly amenable to such modifications for desired pharmacological outcomes. nih.gov

Computational Approaches in Ligand Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, allowing scientists to model and predict the behavior of molecules at an atomic level. dovepress.comresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. mdpi.comnih.govnih.gov For derivatives of 1-piperazineethanamine, 4-(2-pyrimidinyl)-, docking studies have been instrumental in understanding their interactions with targets like serotonin and dopamine receptors. mdpi.comuab.cat

These simulations can reveal key interactions, such as:

Ionic Interactions: A protonated nitrogen atom in the piperazine ring often forms a crucial ionic bond with an acidic residue (e.g., an aspartate) in the receptor's binding pocket. uab.cat

Hydrogen Bonds: Hydrogen bonds can form between the ligand and various amino acid residues, such as serine or threonine, providing additional stability to the complex. uab.cat

Hydrophobic/Aromatic Interactions: The pyrimidine ring and other aryl substituents typically engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., tryptophan, tyrosine) in the receptor. uab.cat

Following docking, molecular dynamics (MD) simulations can be performed to simulate the movement of the ligand-receptor complex over time. ijpsdronline.com This provides insights into the stability of the binding pose and can help refine the understanding of the interactions governing molecular recognition. nih.gov

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. scispace.comnih.gov For a series of active 1-piperazineethanamine, 4-(2-pyrimidinyl)- derivatives, a pharmacophore model might include features like:

A hydrogen bond acceptor (e.g., from the pyrimidine nitrogens).

A positive ionizable feature (the basic piperazine nitrogen).

One or more hydrophobic/aromatic regions. scispace.comresearchgate.net

Once a reliable pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. researchgate.net This allows for the rapid identification of new, structurally diverse molecules that are likely to possess the desired biological activity, thereby accelerating the discovery of novel lead compounds. researchgate.net This approach has been successfully applied to identify new ligands for various targets, including serotonin receptors. scispace.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of compounds with their biological activities. For derivatives of the pyrimidinylpiperazine scaffold, 2D and 3D-QSAR models have been instrumental in identifying key structural features that govern their inhibitory activities against various targets, such as protein kinases. researchgate.netnih.gov

In a typical 3D-QSAR study involving pyrimidine derivatives as kinase inhibitors, models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are developed. researchgate.netresearchgate.net These models generate statistically significant correlations, often yielding high cross-validation coefficients (q²) and conventional correlation coefficients (r²), indicating good predictive power. researchgate.netnih.govmdpi.com For instance, a 3D-QSAR study on pyrimidine derivatives as AXL kinase inhibitors produced CoMFA and CoMSIA models with q² values of 0.700 and 0.622, respectively, and r² values of 0.911 and 0.875, respectively. researchgate.net

These models generate contour maps that visualize the regions around the scaffold where modifications are likely to influence activity. For example, CoMFA steric and electrostatic contour maps might indicate that bulky substituents at a particular position on the pyrimidine ring are favorable for activity, while electronegative groups are preferred at another position. Similarly, CoMSIA maps provide insights into the favorable contributions of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. researchgate.net Such insights are crucial for the rational design of new, more potent inhibitors. nih.gov

Below is a table summarizing the statistical parameters from a representative 3D-QSAR study on pyrimidine derivatives.

| Parameter | CoMFA | CoMSIA |

|---|

Free Energy Perturbation (FEP) Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of ligands to a biological target. nih.govvu.nl This technique employs molecular dynamics simulations to model the transformation of one molecule into another through a series of non-physical intermediate steps, a process known as an alchemical transformation. vu.nlcolumbia.edu By calculating the free energy change for this transformation in both the solvated state and when bound to the protein, the relative binding affinity (ΔΔG) can be determined via a thermodynamic cycle. vu.nlcolumbia.edu

FEP calculations have become increasingly accurate and reliable, often achieving a precision of around 1 kcal/mol, making them a powerful tool in lead optimization. nih.govcolumbia.edu For derivatives based on the 1-piperazineethanamine, 4-(2-pyrimidinyl)- scaffold, FEP can be used to predict how specific chemical modifications will affect binding potency before undertaking costly and time-consuming synthesis. nih.gov

The process involves creating a perturbation map that connects ligands with small structural differences. chemrxiv.org For larger transformations, intermediate molecules can be automatically generated to break down the perturbation into smaller, more manageable steps, which improves the convergence and accuracy of the calculation. nih.gov The accuracy of FEP is highly dependent on the quality of the force field used, the sampling methodology, and the proper setup of the simulation system. columbia.edunih.gov Recent advancements, such as enhanced sampling techniques like Replica Exchange with Solute Tempering (REST), have further improved the robustness of FEP calculations, especially for systems with flexible binding sites. columbia.educhemrxiv.org

The table below illustrates hypothetical FEP calculation results for a series of pyrimidinylpiperazine derivatives, comparing predicted relative binding free energies to experimental values.

| Ligand Pair (A → B) | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) | Error (kcal/mol) |

|---|

Lead Identification and Optimization Campaigns Stemming from 1-Piperazineethanamine, 4-(2-pyrimidinyl)- Scaffold

The 1-piperazineethanamine, 4-(2-pyrimidinyl)- scaffold has served as a starting point for numerous drug discovery campaigns, leading to the identification and optimization of potent and selective modulators of various biological targets. nih.govnih.gov These campaigns often integrate a range of strategies, from high-throughput screening to rational, structure-based design.

High-Throughput Screening (HTS) Hit-to-Lead Strategies

High-Throughput Screening (HTS) allows for the rapid testing of large compound libraries to identify "hits"—compounds that exhibit activity against a specific target. nih.gov The pyrimidinylpiperazine scaffold is frequently identified in HTS campaigns due to its presence in many commercially available and proprietary compound collections.

Once initial hits are identified, a rigorous hit-to-lead (H2L) process begins. biosolveit.debellbrooklabs.com This involves several key steps:

Hit Confirmation: Primary hits are re-tested to confirm their activity, often in dose-response format to determine potency (e.g., IC₅₀ or EC₅₀ values). nih.gov

Triage and Filtering: Confirmed hits are evaluated to remove undesirable compounds, such as Pan-Assay Interference Compounds (PAINS) and frequent hitters. youtube.com Computational filters and experimental counter-screens are employed to identify and eliminate false positives. nih.gov

Analog Synthesis and SAR Expansion: Analogs of promising hits are synthesized or purchased to explore the initial structure-activity relationship (SAR). youtube.com This helps to understand which parts of the molecule are essential for activity and which can be modified to improve properties.

Property Profiling: Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is conducted to ensure that the chemical series has the potential to be developed into a drug. nih.gov

An integrated strategy known as Diversity Oriented Target-Focused Synthesis (DOTS) can be employed, where a virtual library is created by combining a fragment that binds to the target with a variety of chemical building blocks. biosolveit.de Virtual screening then selects target-specific compounds for synthesis and evaluation. biosolveit.de

Rational Drug Design Methodologies

Rational, or structure-based, drug design utilizes the three-dimensional structure of the target protein to design and optimize inhibitors. nih.gov When the 1-piperazineethanamine, 4-(2-pyrimidinyl)- scaffold is identified as a promising starting point, knowledge of the target's binding site can guide modifications to enhance affinity and selectivity. cardiff.ac.ukresearchgate.net

Key aspects of this approach include:

X-ray Crystallography and Molecular Docking: Obtaining a crystal structure of the scaffold bound to the target provides a detailed picture of the binding interactions. cardiff.ac.uk Molecular docking simulations can then be used to predict the binding poses of new, virtual derivatives and prioritize them for synthesis. nih.gov

Targeting Specific Interactions: Design strategies focus on introducing or modifying functional groups to form specific hydrogen bonds, hydrophobic interactions, or salt bridges with key amino acid residues in the binding pocket. For example, structure-based design was used to develop selective CDK9 inhibitors by modifying substituents on a pyrimidine core to exploit differences between the CDK9 and CDK2 active sites. cardiff.ac.uk

Improving Selectivity: By analyzing the structural differences between the intended target and related off-targets (e.g., other kinases), modifications can be designed to introduce steric hindrance or unfavorable interactions with the off-targets, thereby improving selectivity. cardiff.ac.uk

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in lead optimization to move into novel chemical space, improve properties, and circumvent existing patents. nih.govscispace.com

Scaffold Hopping: This involves replacing the core molecular framework (the scaffold) with a structurally different one while retaining the original biological activity. nih.govscispace.com For the pyrimidinylpiperazine core, a scaffold hop might involve replacing the pyrimidine ring with another heterocycle that maintains the key interactions with the target. nih.gov For example, a successful scaffold hop was reported in the development of Chikungunya virus inhibitors, moving from a piperazinyl-pyrimidine analog to a new core structure. nih.gov

Bioisosteric Replacements: This strategy involves the substitution of a functional group or substituent with another that has similar physical or chemical properties, leading to a similar biological response. researchgate.net Bioisosteres are used to fine-tune potency, selectivity, and pharmacokinetic properties like metabolic stability or oral bioavailability. researchgate.net For instance, replacing a metabolically liable methyl group with a more stable trifluoromethyl group is a common bioisosteric replacement. cardiff.ac.uk The 1,2,4-triazolo[1,5-a]pyrimidine (1,2,4-TAP) heterocycle is noted as a potential bioisostere for purine (B94841) scaffolds. mdpi.com

These strategies, often aided by computational tools, allow medicinal chemists to systematically explore chemical space around the initial 1-piperazineethanamine, 4-(2-pyrimidinyl)- hit and optimize it into a viable drug candidate. nih.govresearchgate.net

Preclinical Pharmacological and Mechanistic Investigations of 1 Piperazineethanamine, 4 2 Pyrimidinyl and Its Analogues

In Vitro Receptor Binding and Functional Assays

The core chemical structure, 1-(2-pyrimidinyl)piperazine (1-PP), a significant metabolite of several psychoactive drugs, demonstrates a distinct profile in receptor binding assays. nih.gov Its primary activity is characterized by its potent antagonism at the α2-adrenergic receptor, with reported binding affinity (Ki) values in the range of 7.3 to 40 nM. nih.gov This indicates a high affinity for this receptor subtype.

In addition to its effects on the adrenergic system, 1-PP also interacts with the serotonergic system, specifically as a partial agonist of the 5-HT1A receptor. nih.gov However, its affinity for this receptor is considerably lower, with a reported Ki of 414 nM. nih.gov In contrast, the compound shows negligible affinity for dopamine (B1211576) D2, D3, and D4 receptors, with Ki values exceeding 10,000 nM, suggesting a high degree of selectivity against these dopaminergic targets. nih.gov Furthermore, it does not appear to have significant affinity for α1-adrenergic receptors. nih.gov

Analogues of this compound have been developed to target other receptors. For instance, a series of 1-(pyrimidin-2-yl)piperazine derivatives were found to be potent ligands for sigma binding sites. nih.gov

Table 1: In Vitro Receptor Binding Affinity of 1-(2-Pyrimidinyl)piperazine

| Receptor | Mode of Action | Binding Affinity (Ki) |

|---|---|---|

| α2-Adrenergic | Antagonist | 7.3–40 nM |

| 5-HT1A | Partial Agonist | 414 nM |

| Dopamine D2 | - | > 10,000 nM |

| Dopamine D3 | - | > 10,000 nM |

| Dopamine D4 | - | > 10,000 nM |

Data sourced from reference nih.gov.

Molecular modeling and docking studies of analogues containing the pyrimidinyl-piperazine scaffold have provided insights into their interaction with target receptors. For example, studies on pyrimidin-4-one analogues targeting Glycogen Synthase Kinase-3β (GSK-3β) revealed key molecular interactions. Docking studies indicated that a phenyl group on the piperazine (B1678402) nitrogen atom and a methyl group on the piperazine ring can establish cation-π and CH-π interactions with the GSK-3β enzyme, respectively. researchgate.net

Further investigations into related 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones identified a new hydrogen bonding opportunity. nih.gov It was proposed that the nitrogen atom of the piperazine moiety could form a hydrogen bond with the oxygen atom of the main chain of the amino acid residue Gln185, an interaction that may contribute to increased inhibitory activity. nih.gov These studies highlight the specific molecular interactions, such as hydrogen bonds and π-stacking, that govern the binding of these ligands to their protein targets.

As a potent α2-adrenergic receptor antagonist, 1-(2-pyrimidinyl)piperazine (1-PP) directly modulates noradrenergic neurotransmission. nih.gov The α2-adrenoceptors are typically G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, 1-PP blocks the binding of endogenous agonists like noradrenaline, thereby preventing this inhibitory signaling cascade. nih.gov

Electrophysiological studies have confirmed that 1-PP acts as an antagonist at somatodendritic and terminal α2-adrenergic autoreceptors, as well as at postsynaptic α2-adrenoceptors in the central nervous system. nih.gov In functional assays, 1-PP was shown to antagonize the inhibitory effect of noradrenaline on neurotransmitter release from superfused synaptosomes of the rat cerebral cortex. nih.gov This antagonism leads to a disinhibition of noradrenergic neurons, effectively modulating the signal transduction pathways controlled by α2-adrenoceptors.

Enzymatic Interactions and Metabolic Pathways

The metabolic fate of 1-(2-pyrimidinyl)piperazine (1-PP) has been investigated in human liver microsomes, identifying a key metabolic pathway. nih.gov The primary transformation is the 5-hydroxylation of the pyrimidine (B1678525) ring to form the metabolite 5-hydroxy-1-(2-pyrimidinyl)-piperazine (HO-1-PP). nih.gov

Studies using a panel of human cDNA-expressed cytochrome P450 (CYP) isozymes demonstrated that CYP2D6 is the specific enzyme responsible for catalyzing this hydroxylation reaction. nih.govresearchgate.net The involvement of CYP2D6 was confirmed by the potent inhibition of this metabolic activity (over 95%) by quinidine, a known selective inhibitor of CYP2D6. nih.gov The formation of HO-1-PP in human liver microsomes followed Michaelis-Menten kinetics, indicating a saturable enzymatic process. nih.govresearchgate.net The polymorphic nature of the CYP2D6 enzyme suggests potential variability in the metabolism of 1-PP among different individuals. nih.govmdpi.com

Table 2: Michaelis-Menten Kinetics of 1-PP 5-Hydroxylation in Human Liver Microsomes

| Kinetic Parameter | Value |

|---|---|

| Km (Michaelis constant) | 171 µM |

| Vmax (Maximum reaction velocity) | 313 pmol/min/mg protein |

Data sourced from reference nih.gov.

While 1-PP itself is primarily characterized by its receptor-mediated activities, certain analogues based on the 1-(2-pyrimidinyl)piperazine structure have been specifically designed and identified as potent enzyme inhibitors. A notable target for these analogues is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in various cellular processes. researchgate.netnih.gov

Specifically, series of 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones and 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones have been developed as potent GSK-3β inhibitors. researchgate.netnih.gov Structure-activity relationship (SAR) studies on these compounds revealed that substitutions on the piperazine and pyrimidine moieties significantly influence their inhibitory activity. For instance, transforming a morpholine (B109124) moiety in a precursor series into a piperazine ring resulted in potent GSK-3β inhibitors. researchgate.netnih.gov The addition of specific groups, such as a 4-fluoro-2-methoxy group on a phenyl ring attached to the piperazine, further enhanced the inhibitory potency against GSK-3β. nih.gov These findings demonstrate that the pyrimidinyl-piperazine scaffold can serve as a foundation for developing targeted enzyme inhibitors.

Identification of Preclinical Metabolites and their Activities

The compound 1-(2-pyrimidinyl)piperazine, often abbreviated as 1-PP, is a principal and pharmacologically active metabolite of several approved and investigational azapirone drugs. nih.govwikipedia.orgnih.gov This class of compounds includes the anxiolytics buspirone (B1668070), gepirone, and ipsapirone, as well as the antidepressant tandospirone. nih.govwikipedia.orgfda.gov In humans, the metabolic conversion of parent drugs like buspirone to 1-PP is primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver. caymanchem.com At least 26% of an administered dose of buspirone is converted into 1-PP. nih.govresearchgate.net

The activity of 1-PP can significantly influence the net pharmacological effect of its parent drug. For instance, in the learned helplessness paradigm in rats, a model for depression, daily administration of 1-PP alone did not produce an antidepressant-like effect. nih.gov Furthermore, when co-administered with the 5-HT1A agonist 8-OH-DPAT or an active dose of buspirone, 1-PP antagonized their ability to reverse helpless behavior. nih.gov This suggests that the formation of 1-PP can impair the therapeutic effects of the parent 5-HT1A agonist, particularly at higher concentrations. nih.gov

| Parent Drug | Drug Class | Active Metabolite |

|---|---|---|

| Buspirone | Anxiolytic | 1-(2-pyrimidinyl)piperazine (1-PP) |

| Gepirone | Anxiolytic, Antidepressant | 1-(2-pyrimidinyl)piperazine (1-PP) |

| Ipsapirone | Anxiolytic, Antidepressant | 1-(2-pyrimidinyl)piperazine (1-PP) |

| Tandospirone | Anxiolytic, Antidepressant | 1-(2-pyrimidinyl)piperazine (1-PP) |

Cellular and Subcellular Target Identification and Validation

Mechanistic investigations using isolated cellular systems have been crucial in elucidating the direct actions of 1-(2-pyrimidinyl)piperazine at the molecular level. In studies utilizing whole-cell recordings from cultured rat spinal neurons, 1-PP was shown to antagonize currents activated by both gamma-aminobutyric acid (GABA) and glycine. nih.gov This finding is significant as it contrasts with the mechanism of benzodiazepine (B76468) anxiolytics like flurazepam, which enhance GABA-activated channel opening. The antagonistic action of 1-PP on these major inhibitory neurotransmitter systems indicates a mechanism inconsistent with GABAergic facilitation. nih.gov

Further research on isolated nerve terminals (synaptosomes) from rat cerebral cortex has provided insight into its effects on neurotransmitter release. nih.gov In this model, 1-PP by itself did not alter the potassium-evoked release of radiolabeled noradrenaline or serotonin (B10506). nih.gov However, it effectively antagonized the inhibitory effect of noradrenaline on its own release. nih.gov This demonstrates that 1-PP acts as an antagonist at presynaptic α2-adrenoceptors located on both noradrenergic and serotonergic nerve terminals, thereby blocking the autoreceptor-mediated negative feedback loop that normally limits neurotransmitter release. nih.gov

The identified molecular targets of 1-(2-pyrimidinyl)piperazine are primarily G-protein coupled receptors (GPCRs), which transduce extracellular signals into intracellular responses via second messenger systems.

α2-Adrenergic Receptor Pathway : As an antagonist of α2-adrenergic receptors, 1-PP blocks the action of endogenous agonists like noradrenaline. wikipedia.orgnih.govnih.gov These receptors are typically coupled to inhibitory G-proteins (Gi/o). nih.govnih.govnih.gov Therefore, by blocking the receptor, 1-PP prevents the Gi/o-mediated inhibition of adenylyl cyclase, which would otherwise lead to a decrease in intracellular cyclic AMP (cAMP). The net effect of 1-PP at these receptors is a disinhibition of the cAMP pathway, promoting a state that can lead to increased neurotransmitter release. nih.gov

Ligand-Gated Ion Channels : The antagonistic effect of 1-PP on GABA- and glycine-activated currents in spinal neurons points to a direct interaction with ligand-gated chloride channels. nih.gov This action directly modulates ion flux across the cell membrane, a mechanism distinct from the G-protein mediated second messenger cascades. nih.gov

The binding profile of 1-(2-pyrimidinyl)piperazine has been characterized through radioligand binding assays and functional studies, which have quantified its affinity and potency at various neuronal receptors. These studies confirm that its primary targets are α2-adrenergic and 5-HT1A receptors, with negligible affinity for other receptors such as dopamine D2, D3, D4, and α1-adrenergic receptors. wikipedia.org

The antagonist potency at α2-adrenoceptors has been quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Studies on rat brain synaptosomes determined a pA2 value of 6.8 for 1-PP at presynaptic α2-adrenoceptors on noradrenergic terminals and a slightly higher value of 7.3 at those on serotonergic terminals. nih.gov

| Protein Target | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| α2-Adrenergic Receptor | Binding Affinity | Ki | 7.3–40 nM | wikipedia.org |

| 5-HT1A Receptor | Binding Affinity | Ki | 414 nM | wikipedia.org |

| 5-HT1A Receptor | Functional Activity | Intrinsic Activity (vs. R-8-OH-DPAT) | 0.312 (Partial Agonist) | nih.gov |

| Presynaptic α2-Adrenoceptor (Noradrenergic Terminal) | Functional Antagonism | pA2 | 6.8 | nih.gov |

| Presynaptic α2-Adrenoceptor (Serotonergic Terminal) | Functional Antagonism | pA2 | 7.3 | nih.gov |

| Dopamine D2, D3, D4 Receptors | Binding Affinity | Ki | > 10,000 nM | wikipedia.org |

In Vivo Pharmacological Profiling in Animal Models

The in vivo pharmacological effects of 1-(2-pyrimidinyl)piperazine have been investigated in various rodent models, revealing a complex neuropharmacological profile that reflects its dual action on adrenergic and serotonergic systems.

Anxiolytic and Antidepressant-Related Behaviors : In the Vogel punished drinking task in rats, 1-PP demonstrated anxiolytic-like activity. caymanchem.com However, in the learned helplessness model, it failed to show antidepressant-like effects on its own and antagonized the effects of 5-HT1A agonists, suggesting a complex interaction that may depend on the specific behavioral paradigm and the balance of its receptor activities. nih.gov

Modulation of Hippocampal Synaptic Transmission : In alert, freely moving rats, acute administration of 1-PP was found to dose-dependently depress excitatory synaptic transmission in the CA1 region of the hippocampus. nih.gov This reduction in the amplitude of excitatory post-synaptic potentials (EPSPs) was blocked by 5-HT1A receptor antagonists like spiroxatrine, confirming the involvement of this receptor in its effects on hippocampal function. caymanchem.comnih.gov

Effects on the Noradrenergic System : Electrophysiological studies in anesthetized rats have shown that 1-PP acts as a potent α2-adrenoceptor antagonist in the central nervous system. nih.gov It effectively reversed the inhibitory effect of the α2-agonist clonidine (B47849) on the firing rate of noradrenergic neurons in the locus coeruleus. nih.gov Furthermore, by blocking terminal α2-autoreceptors, 1-PP enhanced the physiological impact of locus coeruleus stimulation on postsynaptic CA3 pyramidal neurons in the hippocampus. nih.gov

Serotonergic Effects : The partial 5-HT1A agonist activity of 1-PP is evident in its ability to induce hypothermia in rats, a classic in vivo response mediated by this receptor. nih.gov Pharmacokinetic-pharmacodynamic modeling confirmed that 1-PP behaves as a partial 5-HT1A agonist in vivo, although it is significantly less potent than its parent compound, buspirone. nih.govresearchgate.net

Urological Effects : In anesthetized rats, 1-PP was shown to dose-dependently decrease the number of bladder contractions in models of micturition reflex, an effect attributed to its α2-adrenergic receptor antagonism. nih.govresearchgate.net

| Pharmacological Effect | Animal Model | Observed Outcome | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Anxiolytic-like Activity | Vogel Punished Drinking Test (Rat) | Increased drinking | α2-Adrenoceptor Antagonism | caymanchem.com |

| Antagonism of Antidepressant Effect | Learned Helplessness (Rat) | Blocked reversal of helpless behavior by 5-HT1A agonists | α2-Adrenoceptor Antagonism / Complex Interaction | nih.gov |

| Depression of Synaptic Transmission | Electrophysiology in Hippocampus (Alert Rat) | Reduced amplitude of excitatory post-synaptic potentials (EPSPs) | 5-HT1A Receptor Agonism | nih.gov |

| Modulation of Noradrenergic Neurons | Electrophysiology in Locus Coeruleus (Anesthetized Rat) | Reversed clonidine-induced suppression of firing | α2-Adrenoceptor Antagonism | nih.gov |

| Hypothermia | Body Temperature Measurement (Rat) | Induced decrease in body temperature | Partial 5-HT1A Receptor Agonism | nih.gov |

| Modulation of Bladder Function | Micturition Reflex Models (Anesthetized Rat) | Decreased number of bladder contractions | α2-Adrenoceptor Antagonism | nih.gov |

Preclinical Efficacy Studies in Disease Models (e.g., antidepressant, antiviral)

The preclinical evaluation of 1-Piperazineethanamine, 4-(2-pyrimidinyl)-, often referred to in scientific literature as 1-(2-pyrimidinyl)-piperazine (1-PP), has been explored in models of depression, largely owing to its status as a primary active metabolite of the azapirone class of anxiolytic and antidepressant drugs, such as buspirone. nih.govnih.gov

Antidepressant Models:

Investigations into the independent antidepressant-like effects of 1-PP have yielded complex results. In the learned helplessness paradigm in rats, a widely used animal model of depression, daily administration of 1-PP alone (at doses ranging from 0.06 to 4 mg/kg) did not produce an antidepressant-like effect; it failed to reverse the helpless behavior. nih.gov

Furthermore, when co-administered with the selective 5-HT1A agonist 8-OH-DPAT or an active dose of its parent compound buspirone, 1-PP was found to antagonize their antidepressant-like effects. nih.gov This suggests that, under certain conditions, 1-PP may impair the therapeutic action of the parent drug. nih.gov Another study highlighted that buspirone exhibits a biphasic action in this model, where its antidepressant effect diminishes at higher doses, which could be related to the accumulation of the 1-PP metabolite. nih.gov Indeed, when buspirone's metabolism was inhibited by proadifen, a higher, previously "inactive" dose of buspirone successfully induced a reversal of helpless behavior, reinforcing the idea that 1-PP may interfere with the antidepressant response. nih.gov

Despite the nuanced findings for 1-PP itself, its core structure remains a point of interest for developing new antidepressant agents. Researchers have synthesized and screened novel derivatives of (2-pyrimidinyl)piperazine for their potential as monoamine oxidase (MAO) inhibitors, a well-established mechanism for antidepressant drugs. nih.gov Certain synthesized analogues, such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate and 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate, demonstrated selective MAO-A inhibitory activity. nih.gov

Antiviral Models:

Information regarding the preclinical efficacy of 1-Piperazineethanamine, 4-(2-pyrimidinyl)- in antiviral disease models was not available in the reviewed literature. Preclinical antiviral research typically involves evaluating therapeutic agents in various animal models, including rodents and non-human primates, infected with specific viruses like hepatitis viruses, HIV, or influenza viruses. nih.gov

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships

The relationship between the concentration of 1-(2-pyrimidinyl)-piperazine (1-PP) in the body and its pharmacological effect has been characterized in preclinical rat models. researchgate.netnih.gov These studies provide insight into its behavior as an independent chemical entity and as a metabolite of buspirone. researchgate.netnih.gov

Pharmacokinetics (PK):

Following intravenous administration in rats, the pharmacokinetics of 1-PP were analyzed based on a two-compartment model. researchgate.netnih.gov This model describes the distribution of the compound between a central compartment (representing blood and highly perfused tissues) and a peripheral distribution compartment. researchgate.net Key pharmacokinetic parameters for 1-PP were determined and compared to its parent compound, buspirone. 1-PP exhibited a lower clearance (8.2 mL/min) and a longer terminal elimination half-life (79 min) compared to buspirone (13.1 mL/min and 25 min, respectively). researchgate.netnih.gov It was also determined that at least 26% of an administered dose of buspirone is converted into the 1-PP metabolite in rats. researchgate.netnih.gov

Table 1: Comparative Pharmacokinetic Parameters in Rats

| Compound | Clearance (mL/min) | Terminal Elimination Half-life (min) |

|---|---|---|

| 1-(2-pyrimidinyl)-piperazine (1-PP) | 8.2 | 79 |

| Buspirone | 13.1 | 25 |

Data sourced from a study in rats following intravenous administration. researchgate.netnih.gov

Pharmacodynamics (PD) and PK/PD Relationship:

The pharmacodynamic effects of 1-PP were assessed by measuring its impact on body temperature in rats, a common biomarker for 5-HT1A receptor activity. researchgate.netnih.gov Both 1-PP and buspirone produced complex hypothermic effects, which were successfully modeled using a physiological indirect response model. researchgate.netnih.gov

The study established that both compounds behave as partial agonists at the 5-hydroxytryptamine(1A) (5-HT1A) receptor, with buspirone showing higher potency. researchgate.netnih.gov The concentration required to produce 50% of the maximal effect (EC50), a measure of potency, was significantly lower for buspirone (17.6 ng/mL) than for 1-PP (304 ng/mL). researchgate.netnih.gov Furthermore, buspirone demonstrated a higher intrinsic activity (0.465) compared to 1-PP (0.312), relative to the full agonist R-(+)-8-hydroxy-2-(di-n-propylamino)tetralin (R-8-OH-DPAT). researchgate.netnih.gov

The PK/PD analysis concluded that following intravenous administration of buspirone, the amount of 1-PP formed is too small to significantly contribute to the observed hypothermic effect. researchgate.netnih.gov This indicates that the primary pharmacodynamic response is driven by the parent compound under these experimental conditions. researchgate.netnih.gov

Table 2: Comparative Pharmacodynamic Parameters in Rats

| Compound | Potency (EC50, ng/mL) | Intrinsic Activity |

|---|---|---|

| 1-(2-pyrimidinyl)-piperazine (1-PP) | 304 | 0.312 |

| Buspirone | 17.6 | 0.465 |

Potency and intrinsic activity determined relative to the full 5-HT1A agonist R-8-OH-DPAT, using hypothermia as a pharmacodynamic endpoint. researchgate.netnih.gov

Strategic Role in Pharmaceutical Research and Development Initiatives

Identification as a Key Precursor for Bioactive Agents (e.g., Buspirone-type compounds)

The 1-(2-pyrimidinyl)piperazine moiety is a critical starting material in the synthesis of numerous bioactive compounds, most notably the class of anxiolytics known as azapirones. The synthesis of Buspirone (B1668070), a widely used anxiolytic, prominently features this precursor. wikipedia.orgresearchgate.net In a common synthetic route, 1-(2-pyrimidinyl)piperazine is alkylated with 4-chlorobutyronitrile, followed by the reduction of the nitrile group to a primary amine. wikipedia.orgchemicalbook.com This intermediate is then reacted with 3,3-tetramethyleneglutaric anhydride to yield Buspirone. wikipedia.org

The versatility of this precursor extends to the synthesis of other significant Buspirone-type compounds, highlighting its status as a privileged scaffold in medicinal chemistry. These derivatives, often developed for similar neurological and psychiatric indications, share the common structural feature of the pyrimidinylpiperazine core. wikipedia.org

Table 1: Bioactive Agents Derived from the 1-(2-Pyrimidinyl)piperazine Scaffold

| Compound | Therapeutic Class | Key Synthetic Role of Precursor |

|---|---|---|

| Buspirone | Anxiolytic | Core scaffold for building the butyl-azaspirodecanedione side chain. wikipedia.orgchemicalbook.com |

| Gepirone | Anxiolytic, Antidepressant | Serves as the foundational structure for derivatization. wikipedia.org |

| Ipsapirone | Anxiolytic, Antidepressant | Acts as the key building block in its chemical synthesis. wikipedia.org |

| Tandospirone | Anxiolytic, Antidepressant | Forms the essential pyrimidinylpiperazine core of the molecule. wikipedia.org |

| Zalospirone | Anxiolytic | Utilized as the primary precursor for its synthesis. wikipedia.org |

Contribution to the Understanding of Structure-Activity-Relationship Principles for Piperazine (B1678402) Derivatives

The 1-(2-pyrimidinyl)piperazine scaffold has been instrumental in advancing the understanding of structure-activity relationships (SAR) for piperazine derivatives. SAR studies investigate how the chemical structure of a compound influences its biological activity, providing a roadmap for designing more potent and selective drugs.

Research on various derivatives has yielded key insights:

Lipophilicity and Activity : Studies on 1-(2-pyrimidinyl)piperazine derivatives with hypnotic properties revealed that biological activity increases with lipophilicity, but only up to a certain point (log P > 2.5), after which the activity dramatically decreases. nih.gov

Structural Modifications for Selectivity : In the development of PI3Kδ inhibitors, replacing a piperazine ring with a piperazinone moiety within a thieno[3,2-d]pyrimidine scaffold resulted in compounds with greater potency and selectivity. nih.gov

Target Affinity through Substitution : For dual inhibitors of JAK2 and FLT3 kinases, SAR studies demonstrated that variations in substitutions on the phenyl rings attached to the 4-piperazinyl-2-aminopyrimidine core were critical for achieving balanced inhibitory activity against both targets. nih.gov

These studies underscore how systematic modifications to the pyrimidinylpiperazine core and its substituents can fine-tune the pharmacological profile of a molecule, guiding the development of new therapeutic agents with improved efficacy and specificity. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrimidinylpiperazine Derivatives

| Structural Modification | Impact on Biological Activity | Therapeutic Area |

|---|---|---|

| Increased Lipophilicity | Initial increase in hypnotic activity, followed by a sharp drop. nih.gov | Hypnotics |

| Piperazine to Piperazinone Ring | Enhanced potency and selectivity for PI3Kδ. nih.gov | Oncology (PI3Kδ Inhibitors) |

| Phenyl Ring Substitutions | Modulated dual inhibitory activity against JAK2 and FLT3. nih.gov | Oncology (Kinase Inhibitors) |

Implications for Drug Repositioning and Novel Therapeutic Target Identification

The therapeutic utility of compounds derived from 1-(2-pyrimidinyl)piperazine has expanded significantly beyond their original indications, a process known as drug repositioning. Initially developed as an antipsychotic, Buspirone was ultimately approved as an anxiolytic. wikipedia.org Its major metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), has been investigated for its ability to modulate bladder function, suggesting potential applications in urology. nih.gov This effect is likely mediated by its antagonism of the alpha-2 adrenergic receptor. nih.gov

Furthermore, the scaffold has been a fertile ground for identifying novel therapeutic targets:

Hypnotics : Derivatives have been synthesized and evaluated for hypnotic activity. nih.gov

Oncology : Researchers have designed derivatives that act as potent inhibitors of cancer-related enzymes, including PI3Kδ and dual JAK2/FLT3 kinases. nih.govnih.gov

Antidepressants : Novel series of 1-(2-pyrimidinyl)piperazine derivatives have shown selective inhibitory activity against monoamine oxidase A (MAO-A), a key target in the treatment of depression. researchgate.net

This exploration of diverse biological activities demonstrates the scaffold's potential to yield treatments for a wide array of diseases, far beyond its initial application in anxiety disorders.

Table 3: Drug Repositioning and Novel Targets for Pyrimidinylpiperazine Derivatives

| Compound/Derivative Class | Original/Primary Target | Novel/Repositioned Target |

|---|---|---|

| Buspirone | Dopamine (B1211576) D2 Receptor (Antipsychotic) | 5-HT1A Receptor (Anxiolytic) wikipedia.org |

| 1-(2-pyrimidinyl)piperazine (1-PP) | Metabolite of Anxiolytics | Alpha-2 Adrenergic Receptor (Bladder Control) nih.gov |

| Thieno[3,2-d]pyrimidine Derivatives | N/A | PI3Kδ (Cancer) nih.gov |

| 4-Piperazinyl-2-aminopyrimidine Derivatives | N/A | JAK2/FLT3 (Cancer) nih.gov |

| Carbodithioate Derivatives | N/A | MAO-A (Depression) researchgate.net |

Integration into Advanced Drug Delivery Systems (e.g., lipid nanoparticles as carriers of related compounds)

The piperazine motif, central to the subject compound, has been ingeniously integrated into advanced drug delivery systems, particularly lipid nanoparticles (LNPs) for nucleic acid delivery. colab.ws LNPs are clinically established non-viral vectors essential for mRNA-based therapeutics, such as vaccines. d-nb.info

Researchers have designed novel ionizable lipids incorporating a piperazine backbone. researchgate.net These piperazine-derived lipids are a key component of LNP formulations and have demonstrated several advantages:

Targeted Delivery : LNPs formulated with piperazine-containing lipids can preferentially deliver mRNA to immune cells in vivo without the need for specific targeting ligands. researchgate.netresearchgate.net

Tissue-Specific Formulations : By incorporating bisphosphonate moieties, piperazine-based LNPs have been engineered to target the bone microenvironment, a significant challenge in drug delivery. d-nb.infonih.gov

Enhanced Efficacy : In cancer immunotherapy models, LNPs formulated with specific piperazine-derived lipids efficiently packaged and delivered mRNA, leading to improved intracellular uptake, effective endosomal escape, and robust activation of the immune system against tumors. colab.ws

The incorporation of the piperazine structure into the lipid component of LNPs exemplifies a sophisticated strategy to enhance the targeted delivery and therapeutic efficacy of genetic medicines.

Table 4: Piperazine-Containing Lipid Nanoparticle (LNP) Formulations

| LNP Component | Function | Therapeutic Application |

|---|---|---|

| Piperazine-based Ionizable Lipid | Forms stable LNPs, facilitates endosomal escape. researchgate.netresearchgate.net | mRNA delivery to immune cells. researchgate.net |

| Piperazine-Bisphosphonate Lipid | Binds to hydroxyapatite for bone targeting. d-nb.infonih.gov | mRNA delivery to the bone microenvironment. d-nb.info |

| DOPE Phospholipid | Helper lipid, aids in membrane fusion. d-nb.info | Component of bone-targeting and immune cell-targeting LNPs. d-nb.inforesearchgate.net |

| Cholesterol | Stabilizes the LNP structure. d-nb.info | Component of bone-targeting and immune cell-targeting LNPs. d-nb.inforesearchgate.net |

| PEG-Lipid | Prevents aggregation and prolongs circulation. researchgate.net | Component of bone-targeting and immune cell-targeting LNPs. d-nb.inforesearchgate.net |

Patent Landscape and Innovation in Derivatives of 1-Piperazineethanamine, 4-(2-pyrimidinyl)-

The patent landscape for derivatives of 1-(2-pyrimidinyl)piperazine reflects a history of significant innovation and evolving therapeutic focus. The original patent for Buspirone was filed in the late 1960s and granted in 1980, with its exclusivity expiring in 2001. wikipedia.org This opened the door for generic versions but also spurred further research into new chemical entities based on the same core structure.

Patents are a crucial driver of pharmaceutical innovation, providing the incentive for the substantial investment required for research and development. als.netifpma.org The evolution of patents related to this scaffold illustrates a clear trajectory of innovation:

First-Generation Patents : Focused on the primary anxiolytic applications of compounds like Buspirone and Gepirone. google.com

Second-Generation and Repositioning Patents : Covered the use of these derivatives for new indications, such as the treatment of nicotine or alcohol dependence. google.com

Novel Scaffold Patents : More recent patents protect novel molecular designs that incorporate the pyrimidinylpiperazine moiety for entirely new therapeutic areas, including a wide range of CNS disorders, cancer, and inflammatory diseases. nih.govepo.org For instance, patents have been granted for derivatives acting as kinase inhibitors (e.g., Dasatinib) and PARP inhibitors for oncology. wikipedia.orgnih.govnih.gov

This ongoing patent activity highlights the scaffold's enduring value and flexibility. It continues to serve as a foundation for discovering new drugs, with intellectual property protection enabling the translation of these discoveries into potential new medicines. nih.govyoutube.com

Table 5: Representative Patents for Derivatives of 1-(2-Pyrimidinyl)piperazine

| Patent Focus | Therapeutic Area | Significance |

|---|---|---|

| Buspirone | Anxiety | Foundational patent for the azapirone class. wikipedia.org |

| EP0314984A2 | Nicotine Addiction | Example of drug repositioning for an existing scaffold. google.com |

| Patent Review (2010-present) | CNS, Cancer, Antiviral, etc. | Shows broad and ongoing innovation across multiple disease areas. nih.gov |

| Kinase Inhibitors | Cancer | Highlights adaptation of the scaffold for targeted cancer therapy. nih.govmdpi.com |

| Neurological/Psychiatric Diseases | CNS Disorders | Protects novel piperidine carbonyl piperazine derivatives for various CNS conditions. epo.org |

Future Research Directions and Unexplored Avenues for 1 Piperazineethanamine, 4 2 Pyrimidinyl

Exploration of Novel Synthetic Pathways and Methodologies

Further exploration could involve:

Catalytic Innovations: Developing novel catalysts for the key condensation reactions, potentially lowering energy consumption and increasing stereoselectivity.

Flow Chemistry: Adapting current synthetic routes to continuous flow processes, which can offer improved safety, scalability, and product consistency.

Microwave-Assisted Synthesis: Expanding the use of microwave irradiation to accelerate reaction times and improve yields for derivatives of 1-Piperazineethanamine, 4-(2-pyrimidinyl)-.

Diverse Scaffolds: Creating new series of derivatives by reacting the core molecule with various reagents to produce compounds with a wide range of functional groups, such as the synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives.

Discovery of Unconventional Biological Targets and Mechanisms

A significant avenue for future research lies in identifying biological targets for 1-Piperazineethanamine, 4-(2-pyrimidinyl)- derivatives beyond their well-established roles, such as dopamine (B1211576) and serotonin (B10506) receptor modulation. The versatility of the piperazine (B1678402) scaffold allows it to interact with a wide array of biological targets.

Promising areas of investigation include:

Sigma Receptors: Research on related compounds has shown that some 1-(pyrimidin-2-yl)piperazine derivatives are potent ligands for sigma binding sites while being essentially inactive at dopamine D2 receptors. This suggests an indirect mechanism for modulating dopaminergic activity that warrants further exploration. Further screening of new analogs could identify selective sigma 1 or sigma 2 receptor modulators for potential use in neurology and oncology.

Enzyme Inhibition: Derivatives have been synthesized and screened for inhibitory activity against enzymes like monoamine oxidase (MAO)-A and MAO-B. Future work could expand this to other enzyme families, such as kinases or histone deacetylases, which are critical targets in cancer and inflammatory diseases.

Ion Channels: The role of pyrimidinylpiperazine compounds on various ion channels remains largely unexplored. Investigating their effects on calcium, potassium, or sodium channels could uncover novel therapeutic applications in cardiovascular or neurological disorders.

Application in Emerging Therapeutic Areas (beyond current known indications)

The structural versatility of piperazine-containing compounds suggests their potential utility in a broad spectrum of diseases. Future research should aim to reposition derivatives of 1-Piperazineethanamine, 4-(2-pyrimidinyl)- into new therapeutic fields.

Potential emerging applications include: